molecular formula C5H11NO4S2 B13221880 (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonamide

(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonamide

Katalognummer: B13221880
Molekulargewicht: 213.3 g/mol
InChI-Schlüssel: XGJMEBZBSSXHPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonamide is a chemical compound with the molecular formula C5H9NO4S2 It is known for its unique structural features, which include a thiolane ring and a methanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonamide typically involves the reaction of thiolane derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives.

Wissenschaftliche Forschungsanwendungen

(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride
  • (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonate

Uniqueness

(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonamide is unique due to its specific structural features and reactivity

Eigenschaften

Molekularformel

C5H11NO4S2

Molekulargewicht

213.3 g/mol

IUPAC-Name

(1,1-dioxothiolan-3-yl)methanesulfonamide

InChI

InChI=1S/C5H11NO4S2/c6-12(9,10)4-5-1-2-11(7,8)3-5/h5H,1-4H2,(H2,6,9,10)

InChI-Schlüssel

XGJMEBZBSSXHPL-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CC1CS(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.